Product packaging for Sodium lauraminopropionate(Cat. No.:CAS No. 3546-96-1)

Sodium lauraminopropionate

Cat. No.: B1612716
CAS No.: 3546-96-1
M. Wt: 280.40 g/mol
InChI Key: MZPBGKHCHOCSOL-UHFFFAOYSA-N
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Description

Contextualization of Amphoteric Surfactants in Advanced Chemical Systems

Amphoteric surfactants, a class to which sodium lauraminopropionate belongs, are molecules containing both a hydrophobic tail and a hydrophilic head group that carries both a positive and a negative charge. researchgate.netcolab.ws This dual-charge nature imparts unique properties, making them highly adaptable to different chemical environments. airedale-group.comipcol.com In acidic solutions, they behave like cationic surfactants, while in alkaline conditions, they resemble anionic surfactants. colab.wsipcol.com Around their isoelectric point, they exist as zwitterions with a net zero charge. ipcol.com

This pH-dependent behavior allows for precise control over their function in advanced chemical systems. They are valued for their ability to act as emulsifiers, foaming agents, and wetting agents, and are often used to mitigate the irritation potential of primary anionic surfactants in formulations. alfa-chemistry.comh5mag.com Their stability in the presence of high concentrations of electrolytes, acids, and alkalis further enhances their utility in complex mixtures. alfa-chemistry.com

The general structure of an amphoteric surfactant consists of a long hydrophobic hydrocarbon chain, and a hydrophilic head with both positively and negatively charged centers, connected by a spacer group. researchgate.netcolab.ws The properties of these surfactants are influenced by the length of the hydrophobic chain, the nature of the charged groups, and the spacer's length. researchgate.net

Evolution of Research on Amino Acid-Derived Surfactants

Research into amino acid-derived surfactants has evolved significantly, driven by the demand for greener and more sustainable chemical technologies. chalmers.setransparencymarketresearch.com These surfactants are often produced from renewable resources like amino acids and fatty acids, making them an attractive alternative to petroleum-based counterparts. researchgate.netwhiterose.ac.uk The inherent biodegradability and lower toxicity of many amino acid surfactants are key drivers of their increasing adoption. researchgate.netacademie-sciences.fr

Early research focused on synthesizing and characterizing these novel surfactants, exploring the impact of different amino acid head groups and hydrophobic chain lengths on their fundamental properties like critical micelle concentration (CMC) and surface tension. chalmers.se For instance, studies have shown that the type of amino acid used, such as glycine, alanine, or arginine, can significantly influence the resulting surfactant's performance characteristics. chalmers.seacs.org

More recent research has expanded into more complex structures, including gemini (B1671429) (dimeric) surfactants, which consist of two amphiphilic moieties connected by a spacer group. researchgate.netacademie-sciences.fr These advanced structures often exhibit superior surface activity and efficiency compared to their single-chain counterparts. academie-sciences.fr Furthermore, the use of enzymatic synthesis methods is a growing area of investigation, offering a more environmentally friendly route to production compared to traditional chemical synthesis. researchgate.netacademie-sciences.fr The market for amino acid-based surfactants is experiencing robust growth, with projections indicating a significant increase in market value, driven by consumer demand for eco-friendly products. datainsightsmarket.com

Identification of Key Research Gaps and Emerging Scholarly Inquiries

Despite the progress in the field, several research gaps and emerging areas of inquiry remain for this compound and related amino acid surfactants. A significant challenge has been the lack of comprehensive data to fully establish its safety profile, with bodies like the Cosmetic Ingredient Review (CIR) previously citing insufficient data. cosmeticsinfo.orgresearchgate.netcir-safety.orgcir-safety.org While some data on related compounds like sodium lauriminodipropionate exists, direct and thorough toxicological studies on this compound are still needed. cosmeticsinfo.orgresearchgate.net

Future research is likely to focus on several key areas:

Advanced Synthesis and Characterization: There is a need for more efficient and sustainable synthesis methods, including the optimization of enzymatic processes. transparencymarketresearch.comresearchgate.net Detailed characterization of the physicochemical properties, such as its behavior at various interfaces and in complex mixtures, is also crucial. whiterose.ac.uk

Structure-Property Relationships: A deeper understanding of how the molecular structure of this compound and other amino acid surfactants dictates their functional properties is required. This includes investigating the influence of the alkyl chain length and the amino acid headgroup on performance in specific applications. researchgate.netchalmers.se

Application-Specific Performance: While its use in personal care is established, further research is needed to explore its efficacy in other advanced applications, such as in drug delivery systems, nanotechnology, and enhanced oil recovery. colab.wschalmers.se

Biodegradability and Ecotoxicity: Comprehensive studies on the complete biodegradation pathways and the long-term environmental impact of this compound are necessary to solidify its "green" credentials. whiterose.ac.uk

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name sodium;3-(dodecylamino)propanoate
CAS Number 3546-96-1
Molecular Formula C₁₅H₃₀NNaO₂
Molecular Weight 279.39 g/mol
Physical State Clear liquid
Solubility Soluble in water, partially soluble in ethanol

Sources: cosmeticsinfo.orgchemsrc.comnih.govthegoodscentscompany.com

Overview of Surfactant Types

Surfactant TypeCharge of Hydrophilic HeadKey Characteristics
Anionic NegativeGood for lifting and suspending particulate soils, high foaming. airedale-group.comipcol.com
Cationic PositiveOften used for their antimicrobial and conditioning properties.
Nonionic NeutralExcellent at emulsifying oils and removing organic soils, can be low-foaming. ipcol.com
Amphoteric Both positive and negativeCharge is pH-dependent; versatile and often mild. airedale-group.comipcol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H31NNaO2 B1612716 Sodium lauraminopropionate CAS No. 3546-96-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3546-96-1

Molecular Formula

C15H31NNaO2

Molecular Weight

280.40 g/mol

IUPAC Name

sodium;3-(dodecylamino)propanoate

InChI

InChI=1S/C15H31NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18;/h16H,2-14H2,1H3,(H,17,18);

InChI Key

MZPBGKHCHOCSOL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCNCCC(=O)O.[Na]

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Sodium Lauraminopropionate

Elucidation of Classical and Modern Synthetic Routes

The synthesis of sodium lauraminopropionate can be achieved through several distinct routes, each involving specific reactants and conditions.

Aminopropionic Acid and Sodium Hydroxide (B78521) Reaction Pathways

A primary and straightforward method for producing this compound involves the direct reaction of N-lauryl-β-aminopropionic acid with sodium hydroxide. google.comgoogle.com In this neutralization reaction, the acidic N-lauryl-β-aminopropionic acid reacts with the base, sodium hydroxide, to form the corresponding sodium salt, which is this compound, and water. google.compatsnap.com This pathway is often the final step in a multi-step synthesis where the N-lauryl-β-aminopropionic acid precursor is first synthesized.

A typical procedure involves dissolving N-lauryl-β-aminopropionic acid in water and then slowly adding a sodium hydroxide solution. google.com The reaction is often carried out in a water bath to control the temperature. google.com The resulting crude product can then be purified through filtration and drying. google.com

Michael Addition Strategies for Precursor Synthesis

The Michael addition reaction is a key strategy for synthesizing the precursors to this compound. researchgate.net This reaction involves the addition of a nucleophile, in this case, a fatty amine like dodecylamine (B51217) (laurylamine), to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters (e.g., methyl acrylate). researchgate.net This method is favored for its control over product purity and is a common route for producing N-dodecyl-β-alanine, the precursor to this compound.

The reaction is typically carried out in a solvent like methanol (B129727) under mild conditions. The Michael addition of dodecylamine to methyl acrylate (B77674) yields the monopropionic acid methyl ester and dipropionic acid methyl ester. These esters can then be separated, often by flash column chromatography, to isolate the desired monopropionic acid ester.

Saponification-Based Synthesis Approaches

Saponification is a crucial step in several synthetic routes to this compound, particularly following a Michael addition. kiu.ac.ug This process involves the hydrolysis of an ester, such as the monopropionic acid methyl ester obtained from the Michael addition, using a base like sodium hydroxide. kiu.ac.ug The reaction breaks the ester bond, yielding the sodium salt of the carboxylic acid (this compound) and an alcohol (methanol in the case of a methyl ester). kiu.ac.ug

The saponification step is generally efficient and results in the formation of the sodium salt with minimal side reactions. The process parameters, such as the concentration of the sodium hydroxide solution and the reaction temperature, are controlled to ensure complete hydrolysis and high yield.

Acrylonitrile-Mediated Synthetic Innovations

Innovations in the synthesis of related compounds have explored the use of acrylonitrile (B1666552) as a reactant. For instance, photo-induced graft copolymerization of acrylonitrile onto polysaccharide backbones has been investigated. mdpi.comsemanticscholar.org While not a direct synthesis of this compound, these methods demonstrate the utility of acrylonitrile in creating complex polymer structures. The subsequent hydrolysis of the polyacrylonitrile (B21495) grafts can introduce carboxyl groups, a key feature of the propionate (B1217596) moiety. mdpi.comsemanticscholar.org This approach highlights potential avenues for creating novel surfactant structures based on the reaction of amines with acrylonitrile followed by hydrolysis.

Mechanistic Analysis of Reaction Intermediates and Byproduct Formation

During the synthesis of this compound, several reaction intermediates are formed, and the potential for byproduct generation exists. cir-safety.org Understanding these is critical for optimizing the reaction and achieving high purity.

In the common two-step synthesis involving Michael addition and saponification, the primary intermediates are the monopropionic and dipropionic acid methyl esters. These are formed when dodecylamine reacts with methyl acrylate. The desired intermediate is the monopropionic acid methyl ester, which is then saponified.

The formation of byproducts is a key consideration. A major impurity that can arise during the manufacturing process is sodium acrylate. cir-safety.org Additionally, trace amounts of dodecyl-chain compounds related to the starting material, dodecylamine, may also be present. cir-safety.org Another potential impurity is sodium lauriminodipropionate, which can form if the dipropionic acid ester is not effectively separated before the saponification step. The total level of impurities in the commercial product is typically low, often less than 2%. cir-safety.org

Interactions between intermediates and byproducts can also occur. For example, intermediates can be adsorbed onto the surface of byproducts, potentially affecting reaction kinetics. nuomengchemical.com In some cases, intermediates might react with byproducts, leading to the formation of new, unintended compounds. nuomengchemical.com

Parameters Governing Synthetic Yield and Purity in Laboratory-Scale Production

Optimizing the yield and purity of this compound at the laboratory scale requires careful control over several reaction parameters.

Key variables in the synthesis include stoichiometric ratios of reactants, temperature, and reaction time. For the saponification step, a 1:1 molar ratio of the ester to sodium hydroxide is typically used. Temperature control is also crucial; the Michael addition is often performed at ambient to 40°C, while the saponification reaction may be carried out at elevated temperatures to ensure completion. google.com Reaction times for both steps are generally in the range of 2 to 4 hours.

The purity of the final product is heavily influenced by the effectiveness of the separation and purification steps. Flash column chromatography is an effective method for separating the desired monopropionic acid ester from the dipropionic acid ester intermediate, which is crucial for preventing the formation of sodium lauriminodipropionate. cir-safety.org After saponification, purification techniques such as filtration and drying are employed to isolate the final product. google.com Analytical methods like High-Performance Liquid Chromatography (HPLC) are used to assess the purity, with a threshold of ≥95% often targeted.

Table 1: Key Parameters in this compound Synthesis

Parameter Typical Range/Value Impact on Yield and Purity
Michael Addition
Reactant Ratio (Amine:Acrylate) ~1:1 Affects the relative formation of mono- and di-adducts.
Temperature Ambient to 40°C Influences reaction rate and selectivity.
Reaction Time 2–4 hours Ensures completion of the addition reaction.
Saponification
Reactant Ratio (Ester:NaOH) ~1:1 Ensures complete conversion of the ester to the sodium salt.
Temperature 60-90°C google.com Affects the rate of hydrolysis.
Reaction Time 2–8 hours google.com Ensures complete saponification.
Purification
Intermediate Separation Flash Column Chromatography Critical for removing dipropionate esters to ensure high purity of the final product.
Final Product Purification Filtration, Drying google.com Removes residual reactants and solvents.

Advanced Analytical and Spectroscopic Characterization of Sodium Lauraminopropionate

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Component Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the quality control and analysis of Sodium Lauraminopropionate. openaccessjournals.comalfachemic.com It is highly effective for separating components within complex surfactant mixtures, identifying individual constituents, and quantifying their concentrations. alfachemic.com This makes HPLC crucial for ensuring product purity, typically aiming for a threshold of ≥95%.

The separation in HPLC is based on the differential partitioning of sample components between a stationary phase (the column) and a mobile phase. alfachemic.com For surfactant analysis, reversed-phase columns, such as C18, are commonly employed. rice.edu The choice of detector is critical, as many surfactants, including this compound, lack a strong chromophore for UV detection. thermofisher.com Therefore, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often preferred. thermofisher.comecalab.com These detectors are compatible with the gradient elution methods required to separate complex surfactant mixtures. thermofisher.com

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. alfachemic.com Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). alfachemic.com

Table 1: Typical HPLC Parameters for this compound Analysis

Parameter Typical Setting
Column Reversed-phase C18 or specialized surfactant columns. rice.eduthermofisher.com
Mobile Phase A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate). rice.eduthermofisher.com
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). thermofisher.comecalab.com
Flow Rate 1.0 mL/min. rice.edu

| Injection Volume | 50 µL. rice.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound. ebsco.com It provides precise information about the molecular structure, including the arrangement of atoms and the conformation of the molecule. ebsco.comgoogleapis.com

¹H NMR Applications for Alkyl Chain and Functional Group Identification

Proton NMR (¹H NMR) is particularly useful for identifying and confirming the structure of the alkyl (dodecyl) chain and the propionate (B1217596) functional groups within the this compound molecule. academie-sciences.fr The integration of the signals in a ¹H NMR spectrum allows for the quantitative determination of the average length of the alkyl chain and can help in identifying the presence of different structural components. studylib.netacs.org Specific chemical shifts in the spectrum correspond to the protons in different chemical environments, such as those on the long alkyl chain, the protons adjacent to the nitrogen atom, and those on the propionate moiety. google.com

Table 2: Illustrative ¹H NMR Chemical Shifts for this compound

Functional Group Approximate Chemical Shift (δ, ppm)
Terminal Methyl (CH₃) of Alkyl Chain ~0.8-0.9
Methylene (B1212753) (CH₂) Groups of Alkyl Chain ~1.2-1.4
Methylene (CH₂) adjacent to Nitrogen ~2.5-3.0

| Methylene (CH₂) of Propionate Group | ~2.4-2.8 |

Advanced NMR Techniques for Zwitterionic Behavior Confirmation

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments, can provide further insight into the conformational and dynamic properties of this compound. These methods can help to confirm the zwitterionic nature of the molecule by observing changes in the chemical environment of the nuclei under different pH conditions. Furthermore, specialized NMR studies, including those involving sodium-23 (B1245947) (²³Na), can be employed to investigate the interactions between the sodium counter-ion and the carboxylate group, providing a deeper understanding of the ionic associations in solution. nih.govcuny.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Tracking and Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. For this compound, FTIR is valuable for confirming the presence of key structural features and for monitoring the progress of its synthesis. The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For instance, the presence of the carboxylate group (COO⁻) and the secondary amine (N-H) can be readily identified. During synthesis, FTIR can be used to track the disappearance of reactant peaks and the appearance of product peaks, such as the carbonyl group of the ester intermediate during the Michael addition and its subsequent conversion to the carboxylate salt.

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (secondary amine) 3300 - 3500
C-H Stretch (alkyl chain) 2850 - 2960
C=O Stretch (carboxylate) 1550 - 1610
N-H Bend 1550 - 1650

| C-N Stretch | 1020 - 1220 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This makes it an exceptionally powerful tool for identifying and quantifying trace-level components, including impurities and degradation products of this compound. bohrium.com In the context of stability testing, LC-MS can identify byproducts that may form under various stress conditions, such as exposure to heat or extreme pH. For instance, potential degradation products like lauraminic acid can be detected and identified based on their mass-to-charge ratio (m/z).

The choice of ionization technique is crucial in LC-MS. thermofisher.com Electrospray ionization (ESI) is commonly used for polar and ionic compounds like this compound. bohrium.com The mass analyzer then separates the ions based on their m/z, providing a mass spectrum that can be used to confirm the molecular weight of the parent compound and identify unknown degradation products. wikipedia.org

Zeta Potential Measurements for Interfacial Charge Characterization

Zeta potential measurements are critical for characterizing the interfacial electrical properties of this compound, particularly its amphoteric nature. The zeta potential is the electric potential at the slipping plane, which is the boundary that separates the layer of ions moving with the particle from the bulk liquid. najah.edu For an amphoteric surfactant like this compound, the surface charge is pH-dependent. researchgate.net

By measuring the zeta potential across a range of pH values (e.g., pH 3-10), the zwitterionic behavior can be confirmed. At low pH, the amino group is protonated (-NH₂⁺-), resulting in a positive zeta potential. researchgate.net As the pH increases, the carboxylic acid group deprotonates (-COO⁻), and the molecule becomes zwitterionic, with a net charge approaching zero near its isoelectric point. colostate.edu At high pH, the molecule carries a net negative charge, leading to a negative zeta potential. researchgate.net This data is crucial for understanding and predicting the stability of emulsions and suspensions formulated with this compound. colostate.edu

Table 4: Expected Zeta Potential Behavior of this compound with Varying pH

pH Range Dominant Species Expected Zeta Potential
Acidic (e.g., pH < 4) Cationic (protonated amine) Positive
Near Isoelectric Point Zwitterionic Near Zero

| Alkaline (e.g., pH > 6) | Anionic (deprotonated carboxyl) | Negative |

Methodological Validation and Inter-Laboratory Comparison in Surfactant Analysis

The reliability and consistency of analytical data for surfactants like this compound are paramount for quality control, regulatory compliance, and research. Methodological validation and inter-laboratory comparisons, often called round-robin tests, are critical processes to ensure that analytical methods are accurate, precise, and reproducible across different laboratories and equipment. lew.rocontractlaboratory.comwikipedia.org

Methodological validation demonstrates that an analytical procedure is suitable for its intended purpose. lew.ro For amphoteric surfactants, this involves assessing several key performance parameters. bch.ro The validation process confirms that the chosen analytical technique, such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), can reliably quantify the analyte in a given matrix. bch.ro Validation criteria typically include selectivity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). lew.robch.roresearchgate.net For instance, a validated HPLC-CAD method for simultaneous analysis of anionic, cationic, and amphoteric surfactants demonstrated linearity over specific concentration ranges and achieved recoveries between 91.5% and 94.6%. bch.ro

Detailed research findings for the validation of analytical methods for various surfactants highlight the parameters that must be met. researchgate.net Precision is often expressed as the percent relative standard deviation (%RSD), which should typically not exceed 10%. sciencepg.com Accuracy is confirmed by recovery studies, with acceptance criteria often set within a range like ±30%. sciencepg.com

Table 1: Illustrative Validation Parameters for Amphoteric Surfactant Analysis using HPLC-CAD Note: This table presents typical data for amphoteric surfactants as a class, exemplified by compounds analyzed in validation studies. Specific data for this compound is not detailed in the referenced literature.

Parameter Typical Value/Range Description Reference
Linearity (Correlation Coefficient, r²)> 0.98Measures how well the calibration curve fits the experimental data points. researchgate.net
Limit of Detection (LOD)< 100 µg/LThe lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte. bch.ro
Limit of Quantification (LOQ)1.42–26.4 µg/mLThe lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
Precision (Intra-day RSD%)4.0% – 7.7%The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions within one day. bch.ro
Precision (Inter-day RSD%)7.5% – 11.7%The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under different conditions (e.g., on different days). bch.roresearchgate.net
Accuracy (Recovery %)84% – 115%The closeness of the measured value to the true value, often assessed by analyzing a sample with a known concentration of the analyte. researchgate.net

Inter-laboratory comparisons, or round-robin tests, are essential for standardizing testing procedures and evaluating the consistency of results among different laboratories. contractlaboratory.com This process involves distributing identical, homogeneous samples to multiple participating labs, which must adhere to standardized test protocols. contractlaboratory.comnih.gov The primary goal is to assess the reproducibility of an analytical method when performed by different analysts using different equipment. wikipedia.org

Such studies have been crucial in the field of surfactant analysis. For example, a ring test was conducted by six European laboratories to assess the validity of standardized analytical methods for cationic and amphoteric surfactants, using colorimetric techniques. europa.eu These tests help identify potential issues with a method's robustness and applicability, ensuring that results are comparable regardless of where the analysis is performed. lew.roeuropa.eu The structure of these studies is designed to isolate variables and assess the performance of the method itself. contractlaboratory.comresearchgate.net

Table 2: Key Elements of an Inter-Laboratory Comparison (Round-Robin Test) for Surfactant Analysis Note: This table outlines the general structure of a round-robin test as described in methodological literature.

Element Description Purpose Reference
Sample Preparation & Distribution A central body prepares and distributes identical, homogeneous samples to all participating laboratories.To ensure that any observed variation in results is due to the laboratory's performance or the method's reproducibility, not sample differences. contractlaboratory.comnih.gov
Standardized Test Protocol All laboratories must follow a clearly defined and communicated analytical procedure.To ensure consistency in the testing process and allow for a direct comparison of method performance across labs. contractlaboratory.comresearchgate.net
Reference Materials Inclusion of positive and negative control samples or reference standards with known properties.To provide a benchmark for assessing the accuracy and ranking of test sample results. researchgate.net
Data Collection & Statistical Analysis Results from all labs are collected and subjected to statistical analysis (e.g., ANOVA, Kruskal-Wallis test) to evaluate inter-laboratory bias and precision.To objectively evaluate the consistency, reliability, and reproducibility of the test method. contractlaboratory.comwikipedia.orgresearchgate.net
Performance Evaluation Laboratories benchmark their performance against others and against established standards.To identify discrepancies, improve testing methodologies, and ensure compliance with industry or regulatory standards. contractlaboratory.com

Mechanistic Investigations of Sodium Lauraminopropionate S Interfacial and Solution Behavior

Amphoteric Behavior and pH-Dependent Charge State Transitions

The hallmark of sodium lauraminopropionate is its amphoteric nature, enabling it to function as either an acid or a base. atamanchemicals.com This dual functionality arises from the presence of a tertiary amine that can be protonated and a carboxyl group that can be deprotonated. Consequently, the net charge of the surfactant molecule is highly sensitive to the hydrogen ion concentration of the surrounding medium.

In acidic environments, typically below a pH of 4, the carboxylic acid group of this compound remains largely protonated and therefore uncharged. atamanchemicals.comcir-safety.org Concurrently, the tertiary amine group accepts a proton, acquiring a positive charge and conferring a cationic character to the surfactant molecule. atamanchemicals.comcir-safety.org In this state, it behaves as a cationic surfactant, which dictates its interactions with other charged molecules and its adsorption behavior at interfaces.

In contrast, under alkaline conditions (pH > 10), the tertiary amine group is deprotonated and neutral. atamanchemicals.comcir-safety.org Simultaneously, the carboxylic acid group loses a proton, becoming a negatively charged carboxylate. atamanchemicals.comcir-safety.org This results in the molecule exhibiting anionic properties. This anionic nature governs its performance in basic formulations, impacting functionalities like detergency and foaming.

Between the acidic and alkaline pH extremes, this compound exists as a zwitterion, possessing both a positive and a negative charge on the same molecule. atamanchemicals.com The pH at which the net charge of the molecule is zero is termed the isoelectric point (pI). atamanchemicals.com For this compound, the isoelectric point is approximately 4.2. atamanchemicals.com At this pH, the surfactant's solubility in water is at its minimum, while its surface activity is often at a maximum. The zwitterionic state is pivotal for its application in formulations with a near-neutral pH.

pH RangeDominant Charge StateProtonation State of Amine GroupDeprotonation State of Carboxyl Group
< 4CationicProtonated (+)Protonated (neutral)
4 - 10ZwitterionicProtonated (+)Deprotonated (-)
> 10AnionicDeprotonated (neutral)Deprotonated (-)

Colloidal Behavior and Critical Micelle Concentration (CMC) Studies

Similar to other surfactants, this compound molecules self-assemble into spherical aggregates known as micelles when their concentration in an aqueous solution exceeds a specific threshold, the critical micelle concentration (CMC). wikipedia.org The CMC is a fundamental parameter that reflects the efficiency of a surfactant. For this compound, a reported CMC value is 1.5 x 10-3 mol/L. sanyo-chemical-solutions.com Below this concentration, the surfactant exists mainly as individual molecules (monomers). Above the CMC, the hydrophobic lauryl chains orient themselves toward the core of the micelle, while the hydrophilic head groups face the surrounding water. This micellization phenomenon is central to its ability to solubilize oils and fats, making it an effective cleansing agent.

Electrostatic Interactions with Diverse Chemical Species in Aqueous Media

The pH-dependent charge of this compound governs its electrostatic interactions with other charged species in aqueous solutions. In its cationic form at low pH, it can interact with anionic molecules like anionic surfactants or polymers. atamanchemicals.commdpi.comresearchgate.net Conversely, in its anionic form at high pH, it can associate with cationic species. atamanchemicals.com In its zwitterionic state, it has the potential to interact with both cations and anions. These interactions can result in the formation of mixed micelles or other complex structures, which can significantly modify the physical properties of the solution, such as viscosity and foaming characteristics.

Investigation of Charge Neutralization Mechanisms

This compound, an amphoteric surfactant, exhibits charge neutralization capabilities primarily through its function as an antistatic agent. This property involves the reduction of static electricity by neutralizing the electrical charge on a surface. The mechanism is rooted in the molecule's zwitterionic nature, possessing both a cationic amine group and an anionic carboxylic acid group. This dual-charge characteristic allows it to interact with and neutralize both positive and negative static charges that accumulate on surfaces, such as hair fibers.

The neutralization process is governed by the adsorption of the surfactant onto a charged interface. The charged head group of the this compound molecule is attracted to oppositely charged sites on a surface. This electrostatic attraction leads to the formation of a microscopic film on the surface. This adsorbed layer effectively neutralizes the pre-existing surface charge, preventing the buildup of static electricity. In polymer-surfactant complexes, this charge neutralization leads to less repulsion between polymer units, resulting in the formation of more compact structures.

The effectiveness of this charge neutralization is dependent on the pH of the surrounding medium, which dictates the net charge of the amphoteric surfactant. At its isoelectric point, the molecule has a neutral net charge, but can still interact with charged surfaces through its dipolar nature. Away from the isoelectric point, it will carry a net positive or negative charge, enhancing its interaction with surfaces of the opposite charge. This ability to adsorb to surfaces and neutralize charge is a key mechanism behind its use as an antistatic and conditioning agent.

Antimicrobial Mechanisms of Action against Microbial Systems (e.g., Fungi, Bacteria)

This compound, as a surfactant, exerts its antimicrobial activity primarily by disrupting the structural integrity of microbial cell membranes and walls. The mechanisms are broadly applicable to both fungi and bacteria and are characteristic of surface-active agents.

Against Bacteria:

The primary target of this compound in bacteria is the cell envelope. The bacterial cell wall, particularly in Gram-positive bacteria, and the outer membrane of Gram-negative bacteria, are rich in charged molecules, providing sites for electrostatic interaction with the surfactant.

Adsorption and Penetration: The surfactant molecules first adsorb onto the bacterial cell surface. An electrostatic interaction occurs between the charged head of the surfactant and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

Membrane Disruption: Following adsorption, the hydrophobic tail of the surfactant penetrates the lipid bilayer of the cytoplasmic membrane. This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability. This disruption leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately causing cell lysis and death. Molecular dynamics simulations of similar surfactants, like sodium laurate, show that they can cause significant membrane thinning and disorder. acs.org

Inhibition of Cellular Processes: By compromising the cell membrane, the surfactant also disrupts vital cellular processes that are membrane-associated, such as electron transport and enzyme activity, further contributing to its bactericidal effect.

Against Fungi:

The antifungal mechanism also centers on membrane disruption, with the fungal cell membrane's unique composition providing specific targets.

Interaction with Ergosterol: The fungal cell membrane contains ergosterol, a sterol essential for maintaining membrane integrity and fluidity. Surfactants can interfere with ergosterol, either by direct interaction or by disrupting its synthesis pathway. This leads to increased membrane permeability and the leakage of cellular contents. dntb.gov.ua

Cell Wall Interaction: The fungal cell wall, composed of chitin, glucans, and glycoproteins, is the first point of contact. researchgate.net While a formidable barrier, surfactants can interact with charged components of the cell wall, potentially creating pathways to reach the underlying plasma membrane.

Membrane Permeabilization: Similar to its action on bacteria, this compound inserts into the fungal plasma membrane, disrupting its structure. This leads to the formation of pores or channels, causing a loss of ionic homeostasis and the efflux of critical cytoplasmic materials, resulting in cell death.

The table below summarizes the key antimicrobial mechanisms.

Microbial SystemPrimary TargetMechanism of ActionConsequence
Bacteria Cell Envelope (Cell Wall & Cytoplasmic Membrane)Electrostatic adsorption to charged surface components; Hydrophobic tail insertion into the lipid bilayer. acs.orgIncreased membrane permeability, leakage of intracellular contents, disruption of cellular processes, cell lysis.
Fungi Cell Membrane & ErgosterolInteraction with and disruption of ergosterol; Insertion into the plasma membrane lipid bilayer. dntb.gov.uaekb.egCompromised membrane integrity, increased permeability, loss of ionic homeostasis, cell death.

Role in Modulating Permeability and Barrier Function in Non-Biological Systems

Beyond biological applications, this compound plays a significant role in modulating permeability and barrier functions in various non-biological and industrial systems, most notably as a corrosion inhibitor.

Corrosion Inhibition:

In industrial settings, particularly in acidic solutions, surfactants like this compound function as effective corrosion inhibitors for metals such as carbon steel. encyclopedia.pub The mechanism is based on the formation of a protective barrier film on the metal surface.

Adsorption onto Metal Surfaces: The surfactant molecules are adsorbed onto the metal surface from the corrosive medium. This adsorption can occur through both physical (electrostatic) and chemical interactions between the surfactant's polar head group (containing nitrogen and oxygen atoms) and the metal surface. encyclopedia.pubnih.gov The hydrophobic tails orient themselves away from the metal surface.

Formation of a Protective Barrier: This adsorption process creates a thin, organized film of surfactant molecules on the metal. This film acts as a physical barrier, isolating the metal surface from the corrosive environment (e.g., acidic solutions). nih.gov

Modulation of Permeability: The protective layer effectively blocks the diffusion of corrosive species (like H+ ions and chloride ions) to the metal surface and prevents the diffusion of metal ions from the surface into the solution. This significantly reduces the permeability of the interface to the agents of corrosion, thereby slowing down or preventing the electrochemical reactions that cause corrosion. acs.orgresearchgate.net Surfactants that function in this way are often referred to as mixed-type inhibitors, as they can suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. encyclopedia.pub

Interaction with Polymer Films:

Surfactants can also modulate the properties of synthetic polymer films. When incorporated into a polymer matrix or applied to a film's surface, surfactants can alter the film's barrier properties.

Increased Permeability: In some cases, the interaction between a surfactant and a polymer can disrupt the packing of polymer chains, creating more free volume within the material. This can lead to an increase in the permeability of the film to gases or liquids. nih.gov

Decreased Permeability: Conversely, in other systems, such as in biopolymer-based films, the addition of surfactants has been shown to decrease water vapor permeability. This is attributed to interactions between the surfactant and the polymer matrix that can increase the hydrophobic character of the film, thus creating a more effective barrier against moisture.

The specific effect of this compound on a given polymer film would depend on the nature of the polymer and the interactions (e.g., electrostatic, hydrophobic) between the two components.

The table below outlines the functions of this compound in modulating barriers in non-biological systems.

SystemRoleMechanismEffect on Barrier/Permeability
Metal Surfaces Corrosion InhibitorAdsorption of surfactant molecules onto the metal surface, forming a protective film. researchgate.netDecreases Permeability: Blocks corrosive agents from reaching the metal surface, inhibiting anodic and cathodic reactions.
Polymer Films Permeability ModifierInteracts with polymer chains, altering their packing and the film's hydrophobicity. nih.govVariable: Can increase or decrease permeability to gases and liquids depending on the specific polymer-surfactant interactions.

Environmental Transformation and Degradation Pathways of Sodium Lauraminopropionate

Biochemical Degradation Mechanisms in Simulated Biological Environments

In biological environments, such as wastewater treatment plants or receiving waters, the degradation of Sodium Lauraminopropionate is expected to be primarily mediated by microbial enzymatic activity. Although specific metabolism studies on this compound were not found in the reviewed literature, its structure as an N-alkylated amino acid derivative suggests that it would be susceptible to common metabolic pathways for xenobiotics. cir-safety.org

Cytochrome P450 (P450) monooxygenases are a superfamily of enzymes pivotal in the oxidative metabolism of a wide range of compounds. nih.gov These enzymes typically catalyze the insertion of one oxygen atom into a substrate, leading to hydroxylation or other oxidative transformations. nih.gov For this compound, P450 enzymes in microorganisms could initiate degradation by attacking the alkyl (lauryl) chain.

The terminal methyl group (ω-oxidation) and the sub-terminal methylene (B1212753) group (ω-1 oxidation) of the lauryl chain are common sites for initial oxidative attack by microbial P450 systems. This process increases the water solubility of the molecule and facilitates further degradation.

N-dealkylation and C-hydroxylation are primary metabolic reactions for compounds containing alkylamino moieties. semanticscholar.org These reactions are often catalyzed by cytochrome P450 enzymes. nih.gov

N-Dealkylation: This process involves the cleavage of the bond between the nitrogen atom and one of its alkyl substituents. For this compound, this would entail the removal of the propionate (B1217596) group, yielding laurylamine and 3-hydroxypropionic acid following initial hydroxylation of the carbon alpha to the nitrogen on the propionate group. semanticscholar.orgnih.gov This pathway effectively breaks the molecule into its constituent amine and acid precursors.

C-Hydroxylation: This refers to the hydroxylation of the carbon backbone. The long lauryl (C12) chain of this compound provides multiple sites for potential C-hydroxylation. nih.gov This oxidative step introduces a polar hydroxyl group, making the molecule more hydrophilic and susceptible to subsequent metabolic reactions, such as oxidation to a ketone and eventual cleavage of the carbon chain.

While experimental metabolite profiling for this compound is not available, a theoretical profile can be proposed based on these established metabolic pathways.

Table 1: Potential Metabolites of this compound via Biochemical Degradation This table presents theoretical metabolites based on known biochemical pathways, as specific experimental data for this compound is not available.

Metabolic Pathway Potential Intermediate/Metabolite Chemical Formula
N-DealkylationLaurylamineC₁₂H₂₇N
N-Dealkylation3-Hydroxypropionic acidC₃H₆O₃
C-Hydroxylation (Lauryl Chain)Hydroxydodecyl aminopropionateC₁₅H₃₁NO₄

Sorption and Mobility in Environmental Compartments

The mobility of this compound in soil and aquatic systems is governed by its tendency to sorb (adhere) to solid particles like soil, sediment, and sludge. As an amphiphilic surfactant, it possesses both a hydrophobic part (the lauryl chain) and a hydrophilic part (the amino-propionate head). This structure dictates its partitioning behavior between water and solid phases.

Sorption is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). The Independent-Mode (IM) model can be used to describe surfactant sorption, which considers hydrophobic and electrostatic interactions as two independent processes. researchgate.net The long alkyl chain of this compound suggests a strong potential for hydrophobic interactions with the organic matter fraction of soil and sediment. Its charge, which is dependent on pH, will govern electrostatic interactions with charged mineral surfaces. High sorption to solids would decrease its concentration in the aqueous phase, reducing its mobility but potentially leading to accumulation in sediments and sludge.

Table 3: Key Parameters in Sorption Studies This table outlines the typical parameters measured to assess the environmental sorption and mobility of a chemical. Specific values for this compound are not available.

Parameter Symbol Description
Soil-Water Partition CoefficientKdRatio of the chemical concentration in the solid phase (soil/sediment) to its concentration in the aqueous phase at equilibrium.
Organic Carbon-Normalized Sorption CoefficientKocIndicates the tendency of a chemical to be sorbed by soil organic carbon. Calculated as (Kd / foc), where foc is the fraction of organic carbon in the solid.
Freundlich IsothermCs = Kf * Cw^(1/n)An empirical equation describing the non-linear relationship between the amount of sorbed material (Cs) and the equilibrium concentration in solution (Cw).
Langmuir IsothermCs = (Qmax * b * Cw) / (1 + b * Cw)A model that describes monolayer sorption onto a surface with a finite number of identical sites.

Adsorption-Desorption Dynamics in Soil and Sediment Systems

The interaction of this compound with soil and sediment is governed by adsorption and desorption processes, which are heavily influenced by the compound's amphoteric nature and the physicochemical properties of the solid phase. As an amphoteric substance, it can exist as a cation, an anion, or a zwitterion depending on the pH of the surrounding environment atamanchemicals.com.

Influence of pH: In acidic environments (low pH), the amino group is protonated, giving the molecule a net positive charge (cationic form). In this state, it is expected to readily adsorb to negatively charged soil components like clay minerals and organic matter through electrostatic attraction researchgate.net. Conversely, in alkaline environments (high pH), the carboxylic acid group is deprotonated, resulting in a net negative charge (anionic form). This leads to electrostatic repulsion from negatively charged soil surfaces, thereby reducing adsorption and increasing its concentration in the soil water atamanchemicals.comresearchgate.net. At its isoelectric point, where the net charge is zero, adsorption is primarily driven by weaker forces like van der Waals interactions or hydrogen bonding.

Influence of Soil Composition: The extent of adsorption is also dependent on the soil or sediment composition. Soils with high clay content and high organic matter provide more negatively charged sites for the cationic form of the surfactant to bind to researchgate.netbohrium.com. The interaction with organic matter can also occur through hydrophobic interactions between the lauryl (C12) alkyl chain of the surfactant and the organic carbon in the soil lqdtu.edu.vn.

These dynamics are reversible. Desorption, the release of the sorbed compound back into the liquid phase, can occur if environmental conditions change, such as a shift in pH or the influx of water, which alters the equilibrium researchgate.net.

Table 1: Conceptual Adsorption Potential of this compound in Soil
Environmental Condition (pH)Dominant Surfactant FormPrimary Interaction MechanismAdsorption Potential on Clay/Organic Matter
Acidic (pH < 4)Cationic (+)Electrostatic AttractionHigh
Neutral (pH ≈ 6-7)Zwitterionic (+/-)Hydrophobic & Weaker InteractionsModerate
Alkaline (pH > 8)Anionic (-)Electrostatic RepulsionLow

Leaching Potential Assessment in Subsurface Environments

Leaching is the process by which water-soluble substances are transported downward through the soil profile. The leaching potential of this compound is inversely related to its adsorption to soil particles. chemsafetypro.com A compound that adsorbs strongly will be less mobile and have a lower potential to leach into groundwater.

Given the adsorption dynamics described previously, the leaching potential of this compound is highly dependent on environmental pH and soil type.

In acidic soils, where the compound is cationic and strongly adsorbed, its mobility is expected to be low, resulting in a minimal leaching potential.

In neutral to alkaline soils, the compound is more anionic and less strongly adsorbed, making it more mobile in the soil solution and thus more likely to leach into deeper subsurface layers and potentially reach groundwater chemsafetypro.com.

Soils with low organic matter and low clay content (e.g., sandy soils) offer fewer binding sites, which would increase the leaching potential regardless of pH compared to clay-rich, organic soils researchgate.net.

Table 2: Estimated Leaching Potential of this compound
Soil pHSoil TypeAdsorption TendencyRelative Leaching Potential
AcidicHigh Clay / High Organic MatterHighLow
AcidicSandy / Low Organic MatterModerateModerate
AlkalineHigh Clay / High Organic MatterLowHigh
AlkalineSandy / Low Organic MatterVery LowVery High

Volatilization Characteristics and Atmospheric Fate Considerations

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. Due to its nature as a sodium salt, this compound has a negligible vapor pressure and is considered non-volatile under typical environmental conditions. Therefore, direct volatilization from soil or water surfaces is not a significant environmental transport pathway.

However, it could enter the atmosphere through indirect means, such as being carried on aerosolized water droplets or soil particles. If it were to enter the atmosphere in this form, its fate would be determined by atmospheric deposition (wet or dry) and potential photochemical reactions. Organic compounds in the atmosphere, particularly those with N-H bonds like amino acids, can be degraded by reacting with photochemically generated oxidants, most notably the hydroxyl radical (•OH) nilu.com. Free amino acids are known components of atmospheric particles and can undergo such chemical transformations. copernicus.orgeeer.org However, given the low likelihood of significant atmospheric entry, this pathway is considered minor for this compound.

Microbial Degradation Kinetics and Identification of Biodegradation Products

The primary pathway for the removal of this compound from the environment is microbial degradation. Amphoteric surfactants are generally found to be readily biodegradable under aerobic conditions. nih.govalfa-chemistry.com Some are also susceptible to degradation under anaerobic conditions, which are common in sediments and deeper soil layers. nih.govnih.gov

Degradation Kinetics: The rate of biodegradation (kinetics) is influenced by several factors, including the concentration of the surfactant, temperature, pH, and the presence of an acclimated microbial community nih.govnih.gov. The molecular structure itself is key; linear alkyl chains, such as the lauryl group in this compound, are typically more easily degraded by microorganisms than branched chains.

Biodegradation Pathway and Products: While specific studies on the metabolic pathway of this compound are limited, a likely pathway can be inferred from related compounds and general biochemical principles. A probable first step is the enzymatic cleavage of the molecule, likely at the amine bond, a process known as N-dealkylation. cir-safety.orgcir-safety.org This would separate the hydrophobic lauryl group from the hydrophilic amino acid moiety, yielding intermediates such as lauric acid and 3-aminopropanoic acid.

Following this initial cleavage:

Lauric Acid: This C12 fatty acid is a common natural substance and is readily mineralized by microorganisms through the β-oxidation pathway, ultimately being converted to carbon dioxide and water.

3-Aminopropanoic Acid (β-Alanine): This amino acid is also biodegradable and can be utilized by microorganisms as a source of carbon and nitrogen.

The ultimate biodegradation products of this compound under aerobic conditions are expected to be carbon dioxide, water, sodium ions, and inorganic nitrogen (such as ammonia (B1221849) or nitrate), along with an increase in microbial biomass. ijnrd.org

Table 3: Summary of Microbial Degradation of this compound
ParameterDescription
Biodegradability Considered readily biodegradable under aerobic conditions. nih.gov
Influencing Factors Temperature, pH, microbial community, surfactant concentration. nih.gov
Probable Initial Step Enzymatic N-dealkylation to separate the alkyl chain from the amino acid group. cir-safety.orgcir-safety.org
Identified Intermediates (Predicted) Lauric acid, 3-Aminopropanoic acid (β-Alanine).
Subsequent Pathways β-oxidation of lauric acid; metabolism of 3-aminopropanoic acid.
Final Mineralization Products Carbon Dioxide (CO₂), Water (H₂O), Sodium ions (Na⁺), Inorganic Nitrogen. ijnrd.org

Derivatization Chemistry and Structure Property Relationships of Sodium Lauraminopropionate Analogs

Synthesis and Characterization of Modified Sodium Lauraminopropionate Derivatives

The synthesis of modified this compound derivatives, and more broadly N-acyl amino acid surfactants, can be achieved through several chemical and enzymatic routes. These methods allow for the introduction of diverse hydrophobic tails and modifications to the hydrophilic headgroup, creating a wide array of analogs.

Chemical Synthesis Methods: A predominant method for synthesizing N-acyl amino acid surfactants is the Schotten-Baumann reaction. chalmers.se This process typically involves reacting an amino acid with a long-chain acyl chloride under alkaline conditions. chalmers.se By selecting different acyl chlorides (e.g., those derived from caprylic, capric, lauric, or myristic acid), the length and nature of the hydrophobic alkyl chain can be systematically varied. mdpi.com

Alternative chemical routes include:

Direct Dehydration Condensation: This involves the direct reaction of fatty acids and amino acid salts at high temperatures (often above 170°C) to form the N-acyl amino acid salt. researchgate.net

Amidation of Fatty Acid Methyl Esters: In this method, a fatty acid methyl ester reacts with an amino acid in the presence of a catalyst, such as sodium methoxide, to yield the desired surfactant. researchgate.net

N-Alkoxycarbonyl Amino Acids Synthesis: An alternative to N-acyl derivatives, these analogs are synthesized from long-chain alkyl chloroformates (prepared from alcohols and triphosgene) and amino acids, creating a carbamate linkage instead of an amide bond. jst.go.jpnih.gov

Enzymatic Synthesis: Enzymatic methods offer a greener alternative, proceeding under milder reaction conditions. bbwpublisher.com Lipases and acylases can be used to catalyze the N-acylation of amino acids. chalmers.se For instance, porcine pancreatic lipase has been used for the amidation of amino acids like lysine and phenylalanine with dodecylamine (B51217), while aminoacylases can catalyze the N-acylation of various amino acids with fatty acids. chalmers.se

Characterization: Once synthesized, the modified derivatives are rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (e.g., amide and carboxylate groups).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To elucidate the precise molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Impact of Structural Modifications on Interfacial and Solution Properties

Modifying the molecular structure of this compound analogs has a profound and predictable impact on their behavior at interfaces and in solution. The key parameters affected are the critical micelle concentration (CMC), surface tension at the CMC (γCMC), and the minimum area occupied per molecule (Amin) at the air-water interface.

Effect of Alkyl Chain Length: One of the most significant structural modifications is altering the length of the hydrophobic alkyl chain. For a homologous series of N-acyl amino acid surfactants, increasing the number of carbon atoms in the alkyl tail systematically enhances the hydrophobicity of the molecule. This leads to a more efficient packing at the air-water interface and greater tendency to form micelles in the bulk solution. nih.govnih.gov

Research shows a linear relationship between the logarithm of the CMC and the alkyl chain length. nih.gov As the chain length increases, the CMC decreases, meaning fewer surfactant molecules are needed to saturate the interface and form micelles. bohrium.com This enhanced efficiency is a direct consequence of the increased hydrophobic driving force for aggregation. epfl.ch

Table 1: Effect of Alkyl Chain Length on Interfacial Properties of Amphoteric Surfactants at 298 K
Surfactant AnalogAlkyl Chain LengthCMC (mol L⁻¹)γCMC (mN m⁻¹)
M10105.89 x 10⁻⁴31.26
M12122.63 x 10⁻⁴28.79
M14141.35 x 10⁻⁴26.87

Data derived from a study on reactive amphoteric surfactants with varying alkyl chain lengths. scilit.com

Effect of Headgroup Modification: The structure of the hydrophilic headgroup also plays a crucial role in determining the surfactant's properties. Modifications such as changing the specific amino acid used or introducing different charged groups can alter the packing of surfactant molecules at the interface. stfc.ac.uknih.gov For instance, introducing bulky or more hydrophilic headgroups can increase the area per molecule (Amin) at the interface, potentially leading to a higher CMC and less reduction in surface tension. acs.org The charge density and hydrophilic character of the headgroup influence electrostatic interactions and hydration, which in turn affect self-assembly and interfacial behavior. nih.govnih.gov

A study on sophorolipids modified with different amino acid headgroups demonstrated that appending charged groups had a significant impact on the surface tension-lowering properties, with CMC values ranging from 6 µM to 110 µM depending on the specific modification and pH.

Table 2: Interfacial Properties of Headgroup-Modified Sophorolipid Surfactants
CompoundHeadgroup ModificationpHCMC (µM)Minimum Surface Tension (mN m⁻¹)
22aaN,N-dimethylaminopropylamide5.8839
22bbAminopropylamide5.8637
22ccGlycine-derived5.81439
22eeLysine-derived5.8647
22ffArginine-derived5.85143

Data adapted from research on headgroup-modified sophorolipids. researchgate.net

Theoretical and Computational Chemistry Studies of Sodium Lauraminopropionate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations provide detailed information about molecular orbitals, charge distributions, and electrostatic potentials, which are crucial for predicting a molecule's reactivity.

For sodium lauraminopropionate, which can exist in anionic, cationic, or zwitterionic forms depending on the pH, quantum chemical calculations can elucidate the electronic properties of each form. Methods like Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and calculate various electronic descriptors.

Electronic Structure: Studies on similar amphoteric surfactants have shown that the charge distribution is not confined to the headgroup but extends to the rest of the molecule. 66.39.60 For this compound, it is expected that the nitrogen and oxygen atoms in the headgroup will carry partial negative charges, while the surrounding carbon and hydrogen atoms will have partial positive charges. The long lauryl tail, although primarily nonpolar, will exhibit a small partial charge. 66.39.60 This charge distribution is critical in determining how the molecule interacts with itself and with other molecules, such as water and oil.

Reactivity Prediction: The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

In the case of this compound, the location of the HOMO and LUMO would likely be concentrated around the functional groups in the headgroup (the amine and carboxylate groups). This suggests that these sites are the most probable locations for chemical reactions. For instance, in its anionic form, the carboxylate group would be a likely site for electrophilic attack. Conversely, in its cationic form, the protonated amine group would be susceptible to nucleophilic attack. Quantum chemical calculations can quantify these reactivities and provide insights into potential reaction mechanisms. researchgate.netrsc.org

A hypothetical study on this compound could involve calculating the following parameters:

ParameterPredicted Significance for this compound
HOMO Energy Indicates the propensity to donate electrons, influencing its behavior as a nucleophile.
LUMO Energy Indicates the propensity to accept electrons, influencing its behavior as an electrophile.
HOMO-LUMO Gap A smaller gap suggests higher reactivity and lower stability.
Electrostatic Potential Maps the charge distribution, identifying regions susceptible to electrostatic interactions.
Atomic Charges Quantifies the partial charge on each atom, crucial for understanding intermolecular forces.

These calculations would provide a fundamental understanding of the chemical behavior of this compound, guiding its application in various formulations and predicting its interactions with other chemical species.

Molecular Dynamics Simulations of Aggregation and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For surfactants like this compound, MD simulations can provide detailed insights into their self-assembly into micelles, their behavior at interfaces (e.g., oil-water or air-water), and their interactions with other molecules.

Aggregation Behavior: In aqueous solutions above a certain concentration, the critical micelle concentration (CMC), surfactant molecules spontaneously aggregate to form micelles. MD simulations can model this process, revealing the structure and dynamics of the resulting micelles. For this compound, which has a single long hydrocarbon tail, the micelles are expected to be spherical at concentrations just above the CMC. At higher concentrations, they might transition to worm-like or other non-spherical structures.

Simulations of similar zwitterionic and anionic surfactants have shown that the aggregation process is driven by the hydrophobic effect, where the hydrocarbon tails are shielded from water by aggregating together in the micelle core. syxbsyjg.comclausiuspress.com The hydrophilic headgroups remain on the surface of the micelle, interacting with the surrounding water molecules. MD simulations can provide data on micelle size, shape, aggregation number (the number of surfactant molecules in a micelle), and the hydration of the headgroups. syxbsyjg.comclausiuspress.com

Interfacial Behavior: this compound is effective at reducing the interfacial tension between oil and water, a key property for its use in emulsions and foams. MD simulations can model the adsorption of surfactant molecules at the oil-water interface, providing a molecular-level view of how they arrange themselves to lower the interfacial tension. acs.orgresearchgate.net

Simulations would likely show that the hydrophobic lauryl tails of this compound penetrate the oil phase, while the hydrophilic headgroups remain in the aqueous phase. acs.org This orientation creates a stable interfacial film that reduces the contact between oil and water. MD simulations can be used to calculate various interfacial properties, as shown in the table below.

Interfacial PropertyInformation Provided
Interfacial Tension (IFT) A direct measure of the surfactant's effectiveness at reducing the energy of the interface.
Density Profiles Shows the distribution of surfactant, oil, and water molecules across the interface.
Order Parameters Describes the orientation and ordering of the surfactant tails at the interface.
Radial Distribution Functions Provides information about the local arrangement of molecules around a central molecule.

These simulations can also investigate the effect of factors such as temperature, pressure, salinity, and the presence of co-surfactants on the aggregation and interfacial behavior of this compound.

Application of Machine Learning and Neural Networks in Predicting Chemical Properties

In recent years, machine learning (ML) and neural networks (NNs) have emerged as powerful tools in chemistry for predicting the properties of molecules based on their structure. digitellinc.comencyclopedia.pub These approaches can significantly accelerate the discovery and design of new molecules with desired properties, reducing the need for time-consuming and expensive experiments.

For this compound, ML and NN models could be developed to predict a wide range of its physicochemical and functional properties. These models are typically trained on large datasets of known surfactants, learning the complex relationships between molecular structure and properties.

Predicting Physicochemical Properties: One of the most important properties of a surfactant is its critical micelle concentration (CMC). ML models, particularly those based on graph neural networks (GNNs), have shown great promise in accurately predicting the CMC of surfactants from their molecular graphs. digitellinc.comrsc.org A GNN model could be trained on a dataset of diverse surfactants to predict the CMC of this compound.

Other properties that could be predicted using ML and NN include:

Hydrophile-Lipophile Balance (HLB): An indicator of a surfactant's solubility in water or oil. digitellinc.com

Surface Tension Reduction: The ability of the surfactant to lower the surface tension of water.

Foaming Ability and Stability: The capacity to generate and sustain foam.

Emulsification Performance: The effectiveness in stabilizing oil-in-water or water-in-oil emulsions.

The general workflow for developing such predictive models is outlined below:

StepDescription
1. Data Collection A large dataset of surfactants with experimentally measured properties is compiled.
2. Molecular Representation The molecular structure of each surfactant is converted into a machine-readable format, such as molecular fingerprints or a graph representation.
3. Model Training An ML or NN model is trained on the dataset to learn the mapping between the molecular representation and the target property.
4. Model Validation The trained model is evaluated on an independent test set to assess its predictive accuracy.
5. Prediction The validated model is used to predict the properties of new molecules, such as this compound.

Application in Formulation Design: Beyond predicting the properties of a single surfactant, ML models can also be used to optimize complex formulations containing multiple components. For example, a model could be developed to predict the phase behavior of a mixture of this compound, water, and oil, helping to identify the optimal concentrations for creating a stable microemulsion. nih.gov

Computational Modeling of Environmental Fate Parameters

Understanding the environmental fate of chemicals is crucial for assessing their potential impact on the ecosystem. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the environmental fate parameters of chemicals based on their molecular structure. europa.eunih.gov These models are valuable tools for regulatory agencies and chemical manufacturers for risk assessment.

For this compound, computational models can be used to predict its persistence, bioaccumulation, and toxicity (PBT) in the environment.

Biodegradability Prediction: The biodegradability of a surfactant is a key parameter determining its persistence in the environment. QSAR models can be developed to predict whether a surfactant is readily biodegradable or not. nih.govresearchgate.net These models typically use a combination of molecular descriptors, such as topological indices, electronic properties, and steric parameters, to correlate the molecular structure with biodegradability.

For this compound, its linear alkyl chain suggests that it is likely to be readily biodegradable. A QSAR model could provide a quantitative prediction of its biodegradation rate.

Aquatic Toxicity Prediction: The potential toxicity of surfactants to aquatic organisms is another important environmental concern. QSAR models can be used to predict the acute and chronic toxicity of surfactants to various aquatic species, such as fish, daphnids, and algae. rsc.orgnih.gov These models often use the octanol-water partition coefficient (log Kow) or membrane-water partition coefficients as a key descriptor, as it relates to the chemical's potential to bioaccumulate.

A hypothetical QSAR study for this compound could predict its toxicity based on its structural features. The results of such a study might be presented in a table like the one below:

EndpointPredicted ValueModel Used
Ready Biodegradability Readily BiodegradableQSAR based on molecular fragments
Fish Acute Toxicity (LC50) [Predicted concentration]QSAR based on log Kow
Daphnia Acute Toxicity (EC50) [Predicted concentration]QSAR based on molecular descriptors
Algae Growth Inhibition (EC50) [Predicted concentration]QSAR based on electronic properties

Environmental Fate Modeling: Beyond predicting individual parameters, more complex environmental fate models can be used to simulate the distribution and transformation of this compound in different environmental compartments, such as water, soil, and sediment. researchgate.net These models take into account various processes, including advection, dispersion, sorption, and degradation, to provide a comprehensive picture of the chemical's environmental behavior.

Future Directions and Methodological Innovations in Sodium Lauraminopropionate Research

Unexplored Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of sodium lauraminopropionate, while effective, presents opportunities for innovation in line with the principles of green chemistry. Future research is anticipated to focus on alternative synthetic strategies that minimize environmental impact and enhance atom economy.

Unexplored Synthetic Routes:

Enzymatic Synthesis: The use of enzymes, such as lipases and proteases, as catalysts could offer a milder and more selective route to this compound. This approach could potentially reduce the need for harsh reaction conditions and minimize the formation of byproducts.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. Exploring its use in the synthesis of this compound could lead to more energy-efficient processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved consistency and safety. Investigating the synthesis of this compound in a flow system could enable scalable and more controlled production.

Green Chemistry Approaches: The development of more sustainable synthetic methods for amphoteric surfactants is a key area of future research. researchgate.netnih.gov This includes the use of renewable starting materials, such as fatty acids derived from plant oils, to replace petrochemical feedstocks. nih.gov The goal is to create environmentally safer routes with minimal coproducts. researchgate.net Research into solvent-free reaction conditions or the use of greener solvents, like ionic liquids or supercritical fluids, is also a promising avenue.

A comparative table of potential synthetic innovations is presented below:

ApproachPotential AdvantagesResearch Focus
Enzymatic Synthesis High selectivity, mild reaction conditions, reduced byproducts, use of renewable catalysts.Identification of suitable enzymes, optimization of reaction parameters (pH, temperature), enzyme immobilization for reusability.
Microwave-Assisted Synthesis Rapid reaction rates, increased yields, energy efficiency.Development of microwave-transparent reaction vessels, optimization of power and temperature profiles, scalability studies.
Flow Chemistry Precise process control, enhanced safety, improved scalability, easier purification.Reactor design and optimization, investigation of reaction kinetics in continuous flow, integration of in-line monitoring.
Bio-based Feedstocks Reduced reliance on fossil fuels, improved biodegradability of starting materials.Sourcing and purification of fatty acids from various biological origins, adaptation of reaction conditions for different feedstocks.

Advanced Analytical Techniques for Real-Time Monitoring and Complex Mixture Analysis

A deeper understanding of this compound, both in its pure form and within complex formulations, necessitates the application of advanced analytical methodologies. Future research will likely focus on techniques that offer higher sensitivity, greater resolution, and the ability to monitor processes in real-time.

The analysis of complex surfactant mixtures has been significantly advanced by the introduction of robust, sensitive, and selective mass spectrometry (MS) techniques. nih.gov High-performance liquid chromatography (HPLC) is a crucial tool for assessing the purity and separating components within these mixtures. researchgate.net

Advanced Analytical Techniques:

Hyphenated Chromatographic-Mass Spectrometric Methods: Techniques such as HPLC-MS are invaluable for determining the molecular weight, degree of polymerization, and for analyzing various surfactants in unknown samples. alfa-chemistry.com Gas chromatography-mass spectrometry (GC-MS) is also employed for the identification and analysis of certain surfactant types. alfa-chemistry.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident identification of this compound and its potential degradation products in complex matrices. nih.gov

Spectroscopic Methods: Techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating the molecular structure of this compound and identifying functional groups. alfa-chemistry.comnih.gov

Real-Time Monitoring: The development of in-line and in-situ monitoring techniques is a significant area of future research. researchgate.net For instance, real-time monitoring of surfactant synthesis can be achieved through various sensors and spectroscopic probes integrated into the reaction vessel, allowing for precise control over the manufacturing process. rsc.org An instrument that continuously monitors surfactant concentration by measuring the height of foam generated has also been developed. acs.org

The following table summarizes key analytical techniques and their applications in this compound research:

TechniqueApplicationInformation Obtained
HPLC-MS Purity assessment, analysis of complex mixtures, degradation product identification.Molecular weight, concentration of individual components, structural information. nih.govalfa-chemistry.com
GC-MS Analysis of volatile impurities and certain degradation products.Identification and quantification of volatile and semi-volatile compounds. alfa-chemistry.com
HRMS Unambiguous identification of compounds in complex samples.Highly accurate mass-to-charge ratio for precise elemental composition determination. nih.gov
FTIR Spectroscopy Structural confirmation, monitoring of chemical transformations.Presence of specific functional groups (e.g., carboxylate, amine). alfa-chemistry.com
NMR Spectroscopy Detailed structural elucidation.Connectivity of atoms within the molecule, stereochemistry. alfa-chemistry.com
In-line Probes (e.g., Raman, NIR) Real-time monitoring of synthesis.Reaction progress, endpoint determination, impurity formation. researchgate.net

Deeper Understanding of Molecular Interactions and Self-Assembly

The functionality of this compound is intrinsically linked to its behavior at interfaces and its ability to self-assemble into aggregates like micelles. acs.org Future research will aim to unravel the complexities of these phenomena at a molecular level.

The aggregation behavior of surfactants can be investigated using a variety of techniques, including surface tension measurements, conductivity, dynamic light scattering (DLS), and transmission electron microscopy (TEM). nih.gov These methods provide information on the critical micelle concentration (CMC), aggregate size, and morphology. nih.govnih.gov The introduction of certain groups, like amide bonds, into a surfactant's molecular structure can significantly alter its surface activity and aggregation behavior, often promoting intermolecular interactions. acs.org

A deeper understanding of these interactions can be gained through:

Advanced Scattering Techniques: Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) can provide detailed information about the size, shape, and internal structure of micelles and other self-assembled structures.

Calorimetry: Isothermal titration calorimetry (ITC) allows for the direct measurement of the thermodynamics of micellization and the binding of this compound to other molecules.

Spectroscopic Probes: The use of fluorescent and spin probes can provide insights into the microenvironment within surfactant aggregates.

Predictive Modeling for Environmental Persistence and Transformation

Understanding the environmental fate of this compound is crucial for assessing its long-term ecological impact. nih.gov While many amphoteric surfactants are known to be readily biodegradable, predictive modeling can offer valuable insights into their persistence and potential transformation products in various environmental compartments. nih.govresearchgate.net

The fate, distribution, and persistence of surfactants in the environment are influenced by processes such as sorption and biodegradation, which are dependent on environmental factors like pH, temperature, and salinity. nih.gov

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a molecule with its physicochemical properties and biological activities, including biodegradability and toxicity. Developing robust QSAR models for amphoteric surfactants can aid in the early-stage assessment of new compounds.

Multimedia Fate and Transport Models: These models simulate the distribution and concentration of chemicals in different environmental compartments (air, water, soil, sediment) over time. Applying these models to this compound can help predict its environmental exposure levels.

Biodegradation Pathway Prediction: Computational tools can be used to predict the likely metabolic pathways of this compound by various microorganisms, helping to identify potential persistent transformation products. According to a structure-activity relationship assessment, this compound is likely metabolized through glucuronidation and/or N-dealkylation. cir-safety.org

Integration of Experimental and Computational Methodologies

The synergy between experimental and computational approaches is set to revolutionize surfactant research. semanticscholar.org Molecular dynamics (MD) simulations, in particular, have emerged as a powerful tool for investigating the behavior of surfactants at an atomic level, providing insights that can be difficult to obtain through experiments alone. rsc.orgfrontiersin.orgrjonco.com

MD simulations can be used to:

Model Self-Assembly: Simulate the spontaneous formation of micelles and other aggregates, providing a detailed picture of their structure and dynamics. rsc.org

Investigate Interfacial Behavior: Study the adsorption and orientation of this compound molecules at various interfaces (e.g., air-water, oil-water). pku.edu.cnacs.org

Predict Surfactant Properties: Calculate thermodynamic parameters related to micellization and interfacial tension, which can be compared with experimental data. rsc.orgpku.edu.cn

The integration of experimental data with computational models allows for a more comprehensive understanding of the structure-property relationships of this compound. For example, experimental techniques can determine the macroscopic properties of a surfactant system, while MD simulations can provide a molecular-level explanation for these observations. This integrated approach can significantly accelerate the design and development of new surfactants with tailored properties. nextmol.com

Q & A

Q. What are the recommended synthesis protocols and characterization methods for sodium lauraminopropionate (SLAP) in academic research?

Methodological Answer:

  • Synthesis : SLAP is synthesized via the reaction of lauraminopropionic acid with sodium hydroxide. Key variables include stoichiometric ratios (e.g., 1:1 molar ratio of acid to base), temperature control (25–40°C), and reaction time (2–4 hours) to minimize byproducts like DEA lauraminopropionate impurities .
  • Characterization : Use HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR for alkyl chain confirmation). For zwitterionic behavior confirmation, conduct zeta potential measurements across pH 3–10 .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthesis steps, including raw material sources and purification techniques .

Q. What safety protocols should researchers follow when handling SLAP in laboratory settings?

Methodological Answer:

  • Impurity Control : Monitor for DEA (diethanolamine) impurities using gas chromatography-mass spectrometry (GC-MS), as DEA derivatives may form nitrosamines under acidic conditions .
  • Ethical Approvals : Include material safety data sheets (MSDS) in institutional review board (IRB) submissions. For in vitro toxicity assays, adhere to OECD Test No. 439 guidelines for epidermal models .
  • Waste Management : Neutralize SLAP solutions (pH 7) before disposal to prevent surfactant-induced aquatic toxicity .

Advanced Research Questions

Q. How can researchers design experiments to analyze SLAP’s molecular interactions with other surfactants in mixed micelle systems?

Methodological Answer:

  • Experimental Design :
    • Variables : Vary SLAP concentration (0.1–10 mM) and combine with anionic surfactants (e.g., sodium dodecyl sulfate) or nonionic surfactants (e.g., Tween-80).
    • Techniques : Use dynamic light scattering (DLS) for micelle size analysis and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Data Interpretation : Apply the Clint equation for ideal mixing or Rubingh’s model for nonideal interactions. Report deviations ≥10% from predicted critical micelle concentrations (CMCs) as significant .

Q. How should contradictory data on SLAP’s oxidative stability under varying pH and temperature conditions be resolved?

Methodological Answer:

  • Replication : Repeat stability tests (e.g., 30-day accelerated aging at 40°C and pH 5–9) with triplicate samples. Use ANOVA to assess batch-to-batch variability .
  • Advanced Analytics : Employ FTIR spectroscopy to track carbonyl index changes (indicative of oxidation) and LC-MS to identify degradation byproducts (e.g., lauraminic acid) .
  • Meta-Analysis : Compare results with prior studies using the same instrumentation (e.g., PerkinElmer FTIR vs. Agilent LC-MS) to isolate methodological discrepancies .

Methodological Best Practices

  • Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to identify gaps, such as SLAP’s efficacy in biodegradable formulations versus traditional surfactants .
  • Data Transparency : Archive raw datasets (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo, with DOIs linked to publications .
  • Statistical Rigor : Report confidence intervals (95% CI) for mean CMC values and use Bonferroni corrections for multiple comparisons in stability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.